molecular formula C6H7N3 B2411275 6-Methyl-1H-imidazo[1,2-b]pyrazole CAS No. 42351-84-8

6-Methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B2411275
CAS No.: 42351-84-8
M. Wt: 121.143
InChI Key: YEJHFPBTDBQKNS-UHFFFAOYSA-N
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Description

6-Methyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the CAS Number: 42351-84-8 . It has a molecular weight of 121.14 . The IUPAC name for this compound is this compound . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 121.14 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Analysis : The compound 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, a derivative of 6-Methyl-1H-imidazo[1,2-b]pyrazole, has been synthesized and structurally characterized using IR, 1H NMR, and single-crystal X-ray diffraction, indicating its potential for diverse applications in chemical research (Li et al., 2009).

Synthesis and Reactivity Studies

  • Synthesis and Tautomeric Structure : Research on the synthesis and tautomeric structure of 3,7-bis(arylazo)-6-methyl-2-phenyl-1H-imidazo[1,2-b]pyrazoles highlights the compound's reactivity and potential for further chemical development (Shawali et al., 2008).
  • Synthesis of Biological Active Derivatives : The synthesis of new 3H-imidazo[1,2-b]pyrazole derivatives has been explored due to their significant biological activity, contributing to the field of medicinal chemistry (Majithiya & Bheshdadia, 2023).

Biological Activity and Applications

  • Antibacterial Activity Studies : Novel derivatives of Imidazo[1,2-a]pyridines, including those with 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl groups, have shown promising antibacterial activity, indicating the compound's potential in antimicrobial research (Budumuru et al., 2018).

Chemical Structure and Interaction Studies

  • Crystal Structure and Interaction : The crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate was studied, revealing important details about its molecular interactions, valuable for chemical engineering (Shao et al., 2009).

Properties

IUPAC Name

6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBWCTIOVJKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resultant (A) was heated in a mixture of 200 ml of ethanol and 80 ml of a 20% aqueous solution of sulfuric acid under reflux for 5 hours. After cooling, excess solid sodium carbonate was added thereto. The resulting mixture was filtered, and the solvent was removed from the filtrate. The thus obtained residue was recrystallized to provide 1.4 g of 6-methylimidazo[1,2-b]pyrazole. Yield was 41%.
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